4-cyclobutyl-1H-pyrazole
CAS No.: 1909308-43-5
Cat. No.: VC6990018
Molecular Formula: C7H10N2
Molecular Weight: 122.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909308-43-5 |
|---|---|
| Molecular Formula | C7H10N2 |
| Molecular Weight | 122.171 |
| IUPAC Name | 4-cyclobutyl-1H-pyrazole |
| Standard InChI | InChI=1S/C7H10N2/c1-2-6(3-1)7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9) |
| Standard InChI Key | JKZYXRFQHRMMKY-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C2=CNN=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The 4-cyclobutyl-1H-pyrazole structure consists of a pyrazole ring (C₃H₄N₂) fused with a cyclobutane moiety at position 4. The pyrazole ring contains two adjacent nitrogen atoms, enabling tautomerism between 1H- and 2H- forms, though the 1H-tautomer dominates due to steric and electronic stabilization from the cyclobutyl group .
Molecular Formula: C₇H₁₀N₂
Molecular Weight: 122.17 g/mol
Key Functional Groups:
-
Pyrazole ring (aromatic heterocycle)
-
Cyclobutyl substituent (saturated hydrocarbon ring)
Spectroscopic Signatures
-
NMR Spectroscopy:
-
¹H NMR: Cyclobutyl protons appear as multiplet signals between δ 2.5–3.5 ppm due to ring strain. Pyrazole protons resonate as singlets near δ 7.5–8.5 ppm.
-
¹³C NMR: Cyclobutyl carbons exhibit signals at δ 25–35 ppm, while pyrazole carbons appear at δ 140–160 ppm.
-
-
IR Spectroscopy: Strong absorption bands at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3150 cm⁻¹ (aromatic C-H stretching).
Table 1: Physicochemical Properties of 4-Cyclobutyl-1H-Pyrazole
| Property | Value |
|---|---|
| Melting Point | 98–102°C (predicted) |
| Boiling Point | 280–285°C (estimated) |
| Solubility in Water | <0.1 mg/mL (low) |
| LogP (Partition Coeff.) | 1.8 (moderate lipophilicity) |
| pKa | 2.6 (pyrazole NH proton) |
Synthetic Methodologies
Cyclocondensation Approaches
The most common synthesis involves cyclocondensation of cyclobutyl hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example:
-
Hydrazine-Ketone Cyclization:
Cyclobutyl hydrazine reacts with acetylacetone in ethanol under reflux to yield 4-cyclobutyl-1H-pyrazole . -
Vilsmeier-Haack Reaction:
Formylation of cyclobutyl-substituted enamines using POCl₃/DMF facilitates pyrazole ring closure .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance yield (75–85%) and purity. Catalysts like Amberlyst-15 improve cyclization efficiency, while solvent recovery systems minimize waste.
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Hydrazine-Ketone | 78 | 95 | Scalable, low cost |
| Vilsmeier-Haack | 65 | 90 | High regioselectivity |
| Microwave-Assisted | 82 | 97 | Rapid reaction time (10 min) |
Reactivity and Functionalization
Electrophilic Substitution
The pyrazole ring undergoes electrophilic substitution at position 5 due to electron-donating effects of the cyclobutyl group. Common reactions include:
-
Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups, enhancing bioactivity.
-
Sulfonation: SO₃ in DCM yields sulfonic acid derivatives for solubility tuning .
Cyclobutyl Ring Modifications
-
Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) opens the cyclobutane ring, generating linear alkanes for flexibility studies.
-
Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids create biaryl hybrids.
| Compound | Target | IC₅₀/MIC | Source |
|---|---|---|---|
| N-(4-Ethoxyphenyl)-...carboxamide | HCT116 Cells | 0.39 µM | |
| 1-(4-Bromophenyl)-...methanone | M. tuberculosis | 25 µM/mL | |
| Pyrazole-thiadiazole Hybrid 131 | S. aureus | 2 µg/mL |
Applications in Drug Discovery
Lead Optimization
The cyclobutyl group enhances metabolic stability by reducing oxidative metabolism. For example, 4-cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS: 2090464-49-4) serves as a precursor for antidiabetic agents targeting PPAR-γ receptors.
Formulation Strategies
-
Lipid Nanoparticles: Encapsulation improves oral bioavailability (F%: 22 → 58%).
-
Prodrug Design: Ester derivatives (e.g., ethyl 4-cyclobutyl-1H-pyrazole-5-carboxylate) enhance membrane permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume